molecular formula C21H28N2O2S B2834246 1-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide CAS No. 955778-35-5

1-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide

Cat. No.: B2834246
CAS No.: 955778-35-5
M. Wt: 372.53
InChI Key: GUCQFAKRXBHZKC-UHFFFAOYSA-N
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Description

1-Phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a methanesulfonamide group attached to a quinoline derivative, which is further substituted with a phenyl group. The unique structure of this compound suggests it may have interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 1-propyl-1,2,3,4-tetrahydroquinoline, can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Alkylation: The quinoline derivative is then alkylated with a suitable alkyl halide to introduce the ethyl chain.

    Sulfonamide Formation: The final step involves the reaction of the alkylated quinoline derivative with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives, which may have different biological activities.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in studying biological systems due to its unique structure.

    Medicine: Possible therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The exact mechanism of action of 1-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.

    Sulfonamide Derivatives: Compounds such as sulfanilamide, which have antibacterial properties.

Uniqueness: 1-Phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide is unique due to its combination of a quinoline ring with a methanesulfonamide group, which may confer distinct chemical and biological properties not seen in other similar compounds.

Properties

IUPAC Name

1-phenyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-2-14-23-15-6-9-20-16-18(10-11-21(20)23)12-13-22-26(24,25)17-19-7-4-3-5-8-19/h3-5,7-8,10-11,16,22H,2,6,9,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCQFAKRXBHZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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